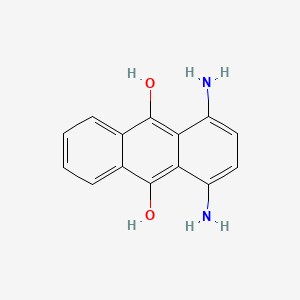

1,4-Diaminoanthracene-9,10-diol

描述

Contextual Significance of Functionalized Anthracene (B1667546) Derivatives in Contemporary Chemical Science

Functionalized anthracene derivatives are a cornerstone of modern materials science and chemical biology. nih.govchemexper.comnih.gov The rigid, planar, and extended π-system of the anthracene core imparts valuable electronic and optical properties, making these compounds ideal candidates for a range of applications. nih.gov Modifications to the anthracene skeleton, particularly at the 1, 4, 9, and 10 positions, can dramatically alter these properties, leading to the development of novel materials. asianpubs.org

These derivatives are integral to the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging. chemexper.comasianpubs.org The introduction of amino and hydroxyl groups, as seen in 1,4-Diaminoanthracene-9,10-diol, is particularly significant. Amino groups can serve as powerful auxochromes, influencing the color and fluorescence of the molecule, and can also act as sites for further chemical modification. researchgate.net Hydroxyl groups can participate in hydrogen bonding, affecting the compound's solubility, crystal packing, and electronic properties. The combination of these functional groups on an anthracene framework suggests potential for applications in areas such as dye chemistry and the development of novel ligands for coordination chemistry.

Historical Trajectories and Foundational Academic Studies on this compound

While specific foundational studies on this compound are not extensively documented in readily available literature, its chemical lineage is deeply rooted in the history of anthraquinone (B42736) dyes. The parent compound, 1,4-diaminoanthraquinone (B121737), has been a subject of chemical research for over a century, primarily due to its importance as a violet dye. biointerfaceresearch.com Early research focused on the synthesis of 1,4-diaminoanthraquinone from precursors like 1,4-dihydroxyanthraquinone (quinizarin) or through the amination of other substituted anthraquinones. chemicalbook.com

The synthesis of this compound itself is conceptually a reduction of the corresponding quinone. The methods for such reductions are well-established in organic chemistry. Historically, reagents like sodium hydrosulfite or zinc dust in an alkaline medium have been employed to reduce anthraquinones to their leuco (dihydroxylated) forms. Therefore, the foundational work on the synthesis and properties of 1,4-diaminoanthraquinone and the development of reduction methodologies for quinones provides the essential academic underpinning for the study of this compound.

Structural Elucidation and Stereochemical Considerations in the Anthracenediol Framework

The definitive structural elucidation of this compound through techniques like single-crystal X-ray diffraction is not prominently reported. However, its molecular structure can be confidently inferred from its chemical name and the known structure of its precursor, 1,4-diaminoanthraquinone. The structure consists of a central anthracene core with amino groups at positions 1 and 4, and hydroxyl groups at positions 9 and 10.

The introduction of the diol at the 9 and 10 positions introduces stereochemical considerations. The two hydroxyl groups can be on the same side of the anthracene plane (syn) or on opposite sides (anti), leading to the possibility of stereoisomers. The planarity of the anthracene ring system is a key feature, although the presence of the substituents may cause minor deviations. In the related compound, 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, the anthraquinone ring system is nearly planar. nih.gov

Spectroscopic methods are crucial for confirming the structure of this compound. In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the anthracene rings, the protons of the amino groups, and the protons of the hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H and O-H stretching vibrations.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its precursor, 1,4-diaminoanthraquinone.

| Property | This compound | 1,4-diaminoanthraquinone |

| CAS Number | 5327-72-0 guidechem.comchemsrc.com | 128-95-0 nih.gov |

| Molecular Formula | C₁₄H₁₂N₂O₂ guidechem.com | C₁₄H₁₀N₂O₂ nih.gov |

| Molecular Weight | 240.26 g/mol guidechem.com | 238.24 g/mol nih.gov |

| Appearance | Not widely reported | Dark violet solid nih.gov |

| Predicted pKa | 11.41 ± 0.30 guidechem.com | Not available |

| Hydrogen Bond Donor Count | 4 guidechem.com | 2 chemexper.com |

| Hydrogen Bond Acceptor Count | 4 guidechem.com | 4 chemexper.com |

| Topological Polar Surface Area | 92.5 Ų guidechem.com | 86.2 Ų nih.gov |

Synthesis Routes

The primary synthetic route to this compound is through the reduction of 1,4-diaminoanthraquinone.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,4-diaminoanthraquinone | Reduction (e.g., with sodium hydrosulfite or catalytic hydrogenation) | This compound | Inferred from standard organic reactions |

Structure

3D Structure

属性

IUPAC Name |

1,4-diaminoanthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOXABJBDOYQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063779 | |

| Record name | 9,10-Anthracenediol, 1,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-72-0 | |

| Record name | 1,4-Diamino-9,10-anthracenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenediol, 1,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuco-1,4-diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenediol, 1,4-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenediol, 1,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diaminoanthracene-9,10-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 1,4 Diaminoanthracene 9,10 Diol and Its Derivatives

Established Multi-Step Synthetic Pathways and Precursor Chemistry

Traditional synthetic routes to 1,4-diaminoanthracene-9,10-diol and its analogues often rely on multi-step sequences starting from readily available precursors like anthraquinone (B42736) and its nitro derivatives.

Reductive Amination Strategies from Anthraquinone and Dinitroanthracene Precursors

Reductive amination stands as a cornerstone for the synthesis of aminoanthraquinones. youtube.comyoutube.com This powerful technique allows for the direct introduction of amino groups onto the anthraquinone scaffold. The process typically involves the reaction of an aldehyde or ketone with an amine, such as ammonia (B1221849) or a primary or secondary amine, in the presence of a reducing agent. youtube.com

A common precursor, 1,4-diaminoanthraquinone (B121737), can be synthesized from 1-amino-4-nitroanthracene-9,10-dione. chemicalbook.com One documented method involves reacting 1-amino-4-nitro-anthraquinone with hydrazine (B178648) hydrate (B1144303) in a mixture of dimethyl sulfoxide (B87167) and water. chemicalbook.com The reaction is initiated at 40°C and gradually heated to 60°C, with the pH adjusted to 9-10 using aqueous sodium hydroxide. chemicalbook.com The subsequent reduction of the nitro group to an amino group, followed by the reduction of the quinone to the hydroquinone (B1673460), would yield this compound.

Another key precursor, 1,4-diamino-2,3-dihydroanthraquinone, can be dehydrogenated to produce 1,4-diaminoanthraquinone. google.com This process can be carried out by heating the dihydro-derivative in an inert organic solvent with a dehydrogenation catalyst, such as finely divided nickel or a mixed oxidic catalyst. google.com

Derivatization from Hydroxylated and Aminated Anthracene (B1667546) Scaffolds

The synthesis of this compound derivatives can also be achieved through the derivatization of existing hydroxylated and aminated anthracene frameworks. For instance, 1,4-dihydroxyanthraquinone, also known as quinizarin (B34044), serves as a versatile starting material. google.com It can be reacted with a sulfonyl chloride, like p-toluenesulfonate, to form a 1,4-ditosylanthraquinone. google.com This stable intermediate can then be reacted with various amines to introduce amino functionalities. google.com

Furthermore, new aminoanthraquinone derivatives have been synthesized from 1,4-dihydroxyanthracene-9,10-dione in a two-step reaction. researchgate.netbenthamopenarchives.com The first step involves treating the starting material with butylamine (B146782) in the presence of iodobenzene-diacetate to yield 2-(butylamino)-1,4-dihydroxyanthraquinone. researchgate.netbenthamopenarchives.com Subsequent reactions, such as reduction, methylation, or acylation, can be performed on this intermediate. researchgate.netbenthamopenarchives.com

Development of Green and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for chemical synthesis, a trend that extends to the production of aminoanthraquinones. nih.gov

Catalyst-Mediated Synthesis and Mechanistic Studies

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed under milder conditions and with higher selectivity. nih.gov In the context of aminoanthraquinone synthesis, catalyst-mediated approaches are being explored to improve efficiency and reduce waste. For example, a green and scalable synthesis of 1-aminoanthraquinone (B167232) has been reported through the chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) (NaHS) in water under mild conditions. journalajacr.com This method is described as clean, simple, and suitable for industrial application. journalajacr.com

The use of continuous-flow microreactors represents another advancement in the safe and efficient synthesis of aminoanthraquinones. mdpi.com A continuous-flow method for the ammonolysis of 1-nitroanthraquinone at high temperatures has been developed, offering high controllability and intrinsic safety. mdpi.com

Solvent Selection and Environmentally Conscious Reaction Conditions

The choice of solvent is a critical factor in green synthesis. nih.gov Efforts are being made to replace hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and its use in the synthesis of 1-aminoanthraquinone has been demonstrated. journalajacr.com

Solvent-free reaction conditions are also being investigated. A green and catalyst-free method for synthesizing aminoanthraquinone derivatives has been developed via a one-pot three-component condensation reaction of 1- and 2-aminoanthraquinones, triethyl orthoformate, and CH-acid compounds at a mild temperature of 50°C. consensus.app This approach offers short reaction times and high yields. consensus.app

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and efficiency of synthetic processes is a constant endeavor in chemical manufacturing. The optimization of reaction parameters such as temperature, reaction time, and reactant ratios is crucial for achieving this goal.

In the continuous-flow synthesis of 1-aminoanthraquinone, a detailed investigation into the effects of reaction temperature, residence time, and the molar ratio of ammonia to 1-nitroanthraquinone has been conducted. mdpi.com Using a Box-Behnken design in response surface methodology, the optimal conditions were determined to be a molar ratio of 4.5, a reaction temperature of 213°C, and a residence time of 4.3 minutes, resulting in a yield of approximately 88%. mdpi.com

Influence of Temperature, Pressure, and Stoichiometry on Reaction Outcomes

The synthesis of the leuco form of 1,4-diaminoanthraquinone, a direct precursor to this compound, from 1,4-dihydroxyanthraquinone (quinizarin) is highly sensitive to reaction conditions. A patented method illustrates a process where 1,4-dihydroxyanthraquinone is reacted with ammonia in the presence of hydrazine hydrate and an organic solvent. acs.org The interplay between temperature, pressure, and the molar ratios of reactants is crucial for achieving high purity and yield while minimizing byproducts and environmental impact. acs.org

The reaction temperature is typically maintained between 50-100°C, with an optimal range of 70-90°C. acs.org Within this window, the rate of amination is efficient without promoting significant degradation of reactants or products. Lower temperatures can lead to sluggish and incomplete reactions, while exceeding 100°C may increase the formation of undesired impurities.

Pressure plays a significant role, particularly when using a gaseous reagent like ammonia. The reaction is conducted under a pressure of 0.2–0.5 MPa, with a preferred range of 0.3–0.4 MPa. acs.org This elevated pressure ensures a sufficient concentration of ammonia is dissolved in the reaction medium, driving the nucleophilic substitution of the hydroxyl groups.

The stoichiometry of the reactants is another critical parameter. The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone is controlled between (0.5-1.2):1. acs.org The amount of ammonia used is typically 2.5 to 4 times the molar quantity of the 1,4-dihydroxyanthraquinone starting material. acs.org These ratios are optimized to ensure the complete conversion of the starting material and to facilitate the reduction of the anthraquinone moiety to its leuco form, which is more susceptible to amination. The solvent, which can be one of several high-boiling point organic solvents such as DMF or DMSO, is used in a mass ratio of (2-5):1 relative to the 1,4-dihydroxyanthraquinone. acs.orgrsc.org

Table 1: Optimized Reaction Parameters for Leuco-1,4-diaminoanthraquinone Synthesis

| Parameter | Range | Preferred Range | Source |

|---|---|---|---|

| Temperature | 50-100 °C | 70-90 °C | acs.org |

| Pressure | 0.2-0.5 MPa | 0.3-0.4 MPa | acs.org |

| Molar Ratio (Hydrazine Hydrate : Dihydroxyanthraquinone) | (0.5-1.2) : 1 | Not Specified | acs.org |

| Molar Ratio (Ammonia : Dihydroxyanthraquinone) | (2.5-4) : 1 | (3-3.5) : 1 | acs.org |

| Reaction Time | 3-4 hours | Not Specified | acs.org |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Structural Refinement of 1,4 Diaminoanthracene 9,10 Diol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 1,4-Diaminoanthracene-9,10-diol, also known as leuco-1,4-diaminoanthraquinone, a thorough NMR analysis is crucial for confirming its successful synthesis and understanding the electronic environment of its constituent atoms.

High-Resolution ¹H and ¹³C NMR for Aromatic and Functional Group Assignment

In the ¹H NMR spectrum of this compound, the protons of the aromatic rings would likely appear as multiplets in the range of δ 7.0-8.5 ppm. The protons of the amino (-NH₂) groups would give rise to a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. Similarly, the hydroxyl (-OH) protons at the 9 and 10 positions would also produce a distinct signal, likely a singlet, which would also be influenced by experimental conditions.

The ¹³C NMR spectrum is expected to show distinct signals for the different carbon environments within the molecule. The carbons of the aromatic rings would resonate in the typical downfield region for aromatic compounds. The carbons bearing the amino groups (C1 and C4) and the hydroxyl groups (C9 and C10) would have characteristic chemical shifts influenced by the electron-donating nature of these substituents.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | Aromatic-C | 110 - 150 |

| -NH₂ | Variable (broad singlet) | C-NH₂ | 140 - 150 |

| -OH | Variable (singlet) | C-OH | 150 - 160 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is based on general knowledge of similar compounds and is for illustrative purposes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unequivocally assign the proton and carbon signals and to elucidate the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as the carbons of the anthracene (B1667546) core that are part of the ring junctions and those bonded to the amino and hydroxyl groups.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and essential part of the structural characterization of novel or complex organic compounds.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for –OH and –NH₂ Group Identification

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. The NIST Chemistry WebBook indicates the availability of an IR spectrum for a compound identified as 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro-, which is a synonym for the target molecule. nih.gov Based on general spectroscopic principles and data for related compounds, the following assignments can be anticipated:

–OH Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak is typically due to hydrogen bonding.

–NH₂ Stretching: The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ would be attributed to the stretching vibrations of the C-H bonds in the aromatic rings.

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the hydroxyl groups would likely appear in the 1000-1250 cm⁻¹ range.

| Functional Group | Predicted FTIR Absorption Range (cm⁻¹) |

| –OH (stretching, H-bonded) | 3200 - 3600 (broad) |

| –NH₂ (stretching) | 3300 - 3500 (two bands) |

| Aromatic C-H (stretching) | > 3000 |

| Aromatic C=C (stretching) | 1450 - 1600 |

| C-N (stretching) | 1250 - 1350 |

| C-O (stretching) | 1000 - 1250 |

Table 2: Predicted FTIR Absorption Bands for this compound.

Raman Spectroscopy for Conjugation and Skeletal Vibrations

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds and the skeletal vibrations of the molecule. While a specific Raman spectrum for this compound is not documented in readily accessible literature, studies on the closely related 1,4-diaminoanthraquinone (B121737) have been performed. acs.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. The NIST Chemistry WebBook lists the molecular weight of 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- as 240.2573 g/mol , corresponding to the molecular formula C₁₄H₁₂N₂O₂. nih.gov

An HRMS analysis of this compound would provide an experimental mass measurement with high accuracy, confirming this elemental composition. Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be elucidated. Upon ionization, the molecular ion would undergo characteristic fragmentation, losing neutral fragments such as H₂O, NH₃, and CO. The analysis of these fragmentation patterns would provide valuable structural information, helping to piece together the different components of the molecule and confirm the positions of the amino and hydroxyl substituents.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Mass spectrometry techniques like ESI-MS and MALDI-MS are fundamental for determining the molecular weight and confirming the identity of this compound. Given its molecular formula, C₁₄H₁₂N₂O₂, the compound has a calculated molecular weight of approximately 240.26 g/mol . chemicalbook.com

In ESI-MS, a soft ionization technique, the compound would typically be analyzed in a suitable solvent. In positive ion mode, the expected primary ion would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 241.097. Depending on the solvent and additives, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The high polarity imparted by the two amino and two hydroxyl groups makes it well-suited for ESI.

MALDI-MS, which is effective for analyzing solid samples, would also be expected to primarily show the protonated molecular ion [M+H]⁺. This technique is particularly useful if the compound has limited solubility. For comparison, the oxidized form, 1,4-diaminoanthraquinone, readily shows a protonated molecule at m/z 239.0815 in ESI-QTOF analysis. nih.gov

| Technique | Analyte | Expected Ion | Expected m/z | Notes |

| ESI-MS | This compound | [M+H]⁺ | ~241.10 | Soft ionization preserves the molecular ion. |

| MALDI-MS | This compound | [M+H]⁺ | ~241.10 | Suitable for solid-state analysis. |

| ESI-MS | 1,4-Diaminoanthraquinone (oxidized form) | [M+H]⁺ | 239.0815 | Observed experimental value for the precursor. nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. For the [M+H]⁺ ion of this compound (m/z ~241.1), collision-induced dissociation (CID) would likely induce characteristic losses.

Expected fragmentation pathways could include:

Loss of water (H₂O): Dehydration from the diol structure is a probable first step, leading to a fragment ion at m/z ~223.1.

Loss of ammonia (B1221849) (NH₃): The loss of one of the amino groups could result in a fragment at m/z ~224.1.

Sequential Losses: Further fragmentation could involve the loss of a second water molecule or other small neutral molecules like CO.

Analysis of the fragmentation of the related 1,4-diaminoanthraquinone (precursor m/z 239.08) shows characteristic losses of CO, which is typical for quinone structures. nih.gov The fragmentation of the diol form would provide distinct pathways that confirm the presence and location of the hydroxyl groups.

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Interpretation |

| ~241.1 | ~223.1 | H₂O (18 Da) | Loss of a water molecule from the diol. |

| ~241.1 | ~224.1 | NH₃ (17 Da) | Loss of an amine group. |

| ~223.1 | ~205.1 | H₂O (18 Da) | Sequential loss of a second water molecule. |

Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties

The electronic properties of this compound are defined by its chromophoric anthracene core, which is heavily influenced by the electron-donating amino and hydroxyl substituents.

UV-Visible Spectroscopy for Electronic Transitions and Energy Level Characterization

The UV-Visible absorption spectrum of this compound is expected to differ significantly from its oxidized quinone form. The aromatic diol structure would likely exhibit absorption maxima at shorter wavelengths compared to the highly colored 1,4-diaminoanthraquinone, which is known as a violet dye. nih.gov

The spectrum of the diol would be dominated by π-π* transitions within the anthracene ring system. The amino and hydroxyl groups, acting as powerful auxochromes, would cause a bathochromic (red) shift compared to unsubstituted anthracene. For comparison, derivatives of 1,4-diaminoanthraquinone show strong absorption bands in the visible region, often between 440 nm and 590 nm, which are attributed to intramolecular charge transfer (ICT) transitions from the amino groups to the quinone carbonyls. researchgate.netresearchgate.net The reduction of the carbonyls to hydroxyls in the diol form disrupts this specific charge-transfer pathway, likely resulting in absorption maxima in the UV or near-UV region.

| Compound | Solvent | λmax (nm) | Transition Type |

| This compound | Methanol (Predicted) | < 400 nm | π-π* |

| 1,4-Diaminoanthraquinone | Methanol | ~590 nm | Intramolecular Charge Transfer (ICT) |

Steady-State and Time-Resolved Fluorescence Spectroscopy for Quantum Yields and Lifetimes

Many anthracene derivatives are known for their fluorescent properties. The fluorescence of this compound would be characterized by its quantum yield (Φ_F), which measures the efficiency of the emission process, and its fluorescence lifetime (τ_F), the average time the molecule spends in the excited state. nih.gov

The rigid anthracene core is conducive to fluorescence. However, the amino groups can sometimes quench fluorescence through photoinduced electron transfer or other non-radiative decay pathways. The quantum yield and lifetime are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding.

While specific data for this compound is not available, related anthraquinone (B42736) dyes have been studied. For instance, certain N-substituted 1-aminoanthraquinone (B167232) derivatives exhibit intense emission with high quantum yields (up to 73%) and long excited-state lifetimes (up to 6.87 ns), making them suitable for optoelectronic applications. researchgate.net The fluorescence properties of the diol would provide insight into its excited-state dynamics, which are distinct from the non-fluorescent or weakly fluorescent nature of many simple aminoanthraquinones.

| Parameter | Description | Expected Significance |

| Quantum Yield (Φ_F) | Efficiency of photon emission versus absorption. | Indicates the brightness of the fluorophore. |

| Fluorescence Lifetime (τ_F) | Average duration of the excited state. | Sensitive to environmental factors and quenching processes. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An analysis of this compound would reveal precise bond lengths, bond angles, and the planarity of the anthracene system.

A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding. The presence of four hydrogen bond donors (two -OH and two -NH₂) and four potential acceptors (two N and two O atoms) suggests that the compound would form an extensive network of hydrogen bonds in the crystal lattice. guidechem.com This network would dictate the crystal packing, density, and stability of the solid-state structure.

For comparison, the crystal structure of the precursor, 1,4-diaminoanthraquinone, has been determined, revealing a largely planar anthraquinone skeleton and intermolecular hydrogen bonds involving the amino groups and carbonyl oxygens. nih.gov In the diol, the hydrogen bonding patterns would be more complex and three-dimensional due to the additional hydroxyl groups.

| Structural Parameter | Information Gained | Comparison to 1,4-Diaminoanthraquinone |

| Bond Lengths & Angles | Confirms the diol structure and reveals any steric strain. | C=O bonds of the quinone (~1.22 Å) are replaced by C-OH single bonds (~1.36 Å). |

| Molecular Planarity | Determines the flatness of the anthracene core. | The diol may exhibit greater puckering or distortion than the relatively planar quinone. |

| Hydrogen Bonding | Elucidates the intermolecular network. | Expected to be more extensive and complex in the diol due to both -OH and -NH₂ donors. |

| Crystal Packing | Shows how molecules arrange in the unit cell. | Influenced heavily by the hydrogen bond network. |

Powder X-ray Diffraction for Bulk Material Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to assess the crystalline nature of a bulk material. This method provides insights into the long-range structural order, phase purity, and polymorphic identity of a crystalline solid. In the context of this compound, also known as leuco-1,4-diaminoanthraquinone, PXRD would be the definitive method to confirm the crystallinity of the bulk powder synthesized.

The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). Crystalline materials will produce a characteristic diffraction pattern of sharp peaks at specific angles, which are dictated by the material's crystal lattice structure according to Bragg's Law (nλ = 2d sinθ). The resulting diffractogram is a unique fingerprint of the crystalline phase. Analysis of the peak positions can be used to determine the unit cell parameters, while the peak intensities are related to the arrangement of atoms within the unit cell. The width of the diffraction peaks can also provide information on crystallite size and lattice strain.

The absence of such data in public databases and literature may be due to the compound's potential instability, particularly its sensitivity to oxidation back to the quinone form, which could complicate the acquisition of high-quality, reproducible PXRD patterns. spectrumchemical.com Future studies on the solid-state characterization of this compound would benefit significantly from a thorough PXRD analysis to establish a reference pattern for this important intermediate.

Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 1,4 Diaminoanthracene 9,10 Diol

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the properties of organic molecules like anthracene (B1667546) derivatives. mdpi.comrsc.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitability and stability. mdpi.com A smaller gap generally implies that less energy is required to excite an electron, which can influence the color and photochemical reactivity of the compound. nih.gov

In anthracene derivatives, the distribution of these orbitals is key. For the related compound 1,4-diaminoanthraquinone (B121737), studies have shown that the HOMO is typically localized on the electron-donating amino groups, while the LUMO is concentrated on the electron-accepting quinone part of the molecule. researchgate.net For 1,4-Diaminoanthracene-9,10-diol, it is predicted that the amino groups would similarly act as primary electron-donating centers, contributing significantly to the HOMO. The diol groups and the anthracene core would influence the distribution and energy of the LUMO.

The choice of computational method and functional (e.g., B3LYP, CAM-B3LYP) can significantly impact the calculated orbital energies and the resulting HOMO-LUMO gap. nih.govreddit.com Time-dependent DFT (TD-DFT) calculations are often employed to correlate these electronic transitions with experimentally observed UV-visible absorption spectra. researchgate.net

Table 1: Representative Calculated HOMO-LUMO Gaps for Anthracene Derivatives Note: The following data is for analogous compounds, illustrating typical values obtained through DFT calculations. Specific values for this compound would require dedicated computational studies.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1,4-diaminoanthraquinone | B3LYP/6-31G(d,p) | -5.5 | -3.1 | 2.4 |

| 1-aminoanthraquinone (B167232) | B3LYP/6-31G(d,p) | -5.8 | -2.9 | 2.9 |

| Anthracene | DFT/B3LYP | -5.4 | -1.9 | 3.5 |

This table is for illustrative purposes and compiles representative data from general knowledge of computational studies on similar compounds.

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would be expected to show negative potential (red) around the oxygen atoms of the diol groups and the nitrogen atoms of the amino groups, due to the high electronegativity and lone pairs of electrons on these atoms. These sites represent likely centers for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The aromatic rings of the anthracene core would show intermediate potential, with the exact distribution influenced by the electron-donating effects of the substituents.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Aggregation Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. This includes conformational changes and interactions between multiple molecules. For complex organic molecules, MD simulations offer insight into their behavior in realistic environments.

The surrounding solvent can significantly influence the shape (conformation) and flexibility of a solute molecule. MD simulations can model how this compound behaves in different solvents, from polar (like water or ethanol) to nonpolar (like hexane). The simulations would track the rotational freedom around the single bonds connecting the amino and diol groups to the anthracene ring. In polar solvents, the molecule might adopt conformations that maximize hydrogen bonding between its -NH2 and -OH groups and the solvent molecules. In contrast, in nonpolar solvents, intramolecular hydrogen bonding might be more favored. These simulations provide a detailed understanding of the molecule's conformational preferences, which in turn affect its properties and reactivity.

In a solid state or in aggregates, the properties of a material are governed by how individual molecules interact and pack together. MD simulations can model the aggregation of multiple this compound molecules. These simulations reveal the dominant intermolecular forces, such as hydrogen bonding between the amino and diol groups of adjacent molecules and π-π stacking interactions between the aromatic anthracene cores.

The efficiency of molecular packing, which can be predicted from these simulations, is crucial for applications in material science, such as in organic semiconductors or pigments. The arrangement of molecules affects properties like charge transport and optical absorption. For the related 1,4-diaminoanthracene-9,10-dione, force-field parameters for MD simulations have been developed, which could be adapted for the diol derivative. ligandbook.org

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations are indispensable for predicting and interpreting various types of spectra. By simulating spectroscopic properties, researchers can validate experimental findings and gain a deeper understanding of the underlying electronic and vibrational structure.

For anthracene derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict UV-visible absorption spectra. researchgate.net These calculations determine the energies of electronic transitions, such as the one from the HOMO to the LUMO, which corresponds to the main absorption band. By comparing the calculated maximum absorption wavelength (λmax) with experimental data, the accuracy of the computational model can be assessed. Studies on similar anthraquinone (B42736) dyes have shown that different computational methods can yield varying levels of accuracy, with some semi-empirical methods also providing reliable predictions. researchgate.net

Furthermore, quantum calculations can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and modes of the molecule, scientists can assign the peaks observed in experimental spectra to specific bond stretches, bends, and twists within the molecule. This provides a detailed confirmation of the molecule's structure.

Simulated NMR Chemical Shifts and Coupling Constants

There is a lack of specific published data detailing the simulated NMR chemical shifts and coupling constants for this compound. While experimental ¹H NMR data is available for its precursor, 1,4-diaminoanthraquinone, which aids in its structural elucidation, similar computational predictions for the diol form are not readily found.

For illustrative purposes, the experimental ¹H NMR chemical shifts for 1,4-diaminoanthraquinone in DMSO-d₆ are provided below.

Table 1: Experimental ¹H NMR Chemical Shifts for 1,4-Diaminoanthraquinone

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| A | 8.30 |

| B | 8.26 |

| C | 7.78 |

| D | 7.20 |

Data sourced from ChemicalBook. chemicalbook.com

Computational Prediction of UV-Vis and Fluorescence Spectra

Detailed computational predictions of the UV-Vis and fluorescence spectra for this compound are not extensively documented. General principles of computational chemistry suggest that the electronic and spectral properties of the diol would differ significantly from the dione (B5365651). The reduction of the quinone carbonyl groups to hydroxyl groups disrupts the conjugated system of the anthraquinone core, which would likely lead to a shift in the absorption maxima (λmax) to shorter wavelengths (a hypsochromic or blue shift) compared to the intensely colored 1,4-diaminoanthraquinone.

Theoretical investigations on substituted anthraquinones and their reduced hydroquinone (B1673460) forms have been performed, indicating that density functional theory (DFT) and time-dependent DFT (TD-DFT) are effective methods for predicting their electronic structure and spectra. rsc.orgnih.gov However, specific applications of these methods to this compound are not available. Studies on various anthraquinone derivatives have shown that the nature and position of substituents, such as the amino groups in this case, have a strong influence on the UV-Vis absorption bands. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

The computational modeling of reaction mechanisms and pathways involving this compound is an area that also requires further research.

Transition State Characterization and Activation Energy Determination

No specific studies detailing the characterization of transition states or the determination of activation energies for reactions involving this compound were found. Such studies would be valuable for understanding its stability, reactivity, and the kinetics of its oxidation back to 1,4-diaminoanthraquinone.

Prediction of Reactivity Patterns and Regioselectivity

While general principles of reactivity can be inferred, specific computational predictions of reactivity patterns and regioselectivity for this compound are not available. The presence of electron-donating amino and hydroxyl groups would influence the electron density distribution across the aromatic system. Computational methods like charge distribution analysis could, in principle, identify the most nucleophilic or electrophilic sites within the molecule, thereby predicting its behavior in various chemical reactions.

Chemical Reactivity and Advanced Derivatization Strategies of 1,4 Diaminoanthracene 9,10 Diol

Chemical Transformations Involving the Amino Functionalities

The two amino groups at the C1 and C4 positions of the aromatic ring are key sites for chemical modification. These modifications are crucial for altering the molecule's physical and chemical properties, such as solubility, electronic characteristics, and biological activity. Much of the research in this area has been conducted on the more stable oxidized form, 1,4-diaminoanthraquinone (B121737), with the findings being directly applicable to derivatizing the leuco diol.

N-alkylation is a widely employed strategy, particularly to enhance the solubility of DAAQ derivatives for applications in nonaqueous redox flow batteries (RFBs). acs.orgrsc.org Researchers have successfully functionalized the amino groups with various chains, including standard alkyl chains, cationic alkyl chains, and oligoethylene glycol ether chains. rsc.orgresearchgate.net For instance, the attachment of triethylene glycol monomethyl ether (Me-TEG) chains to the DAAQ structure resulted in a derivative, 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ), which is miscible in any ratio with polar organic solvents like acetonitrile (B52724). acs.orgacs.org The Ullmann coupling reaction is another effective method for synthesizing 4-substituted anthraquinone (B42736) derivatives by reacting bromaminic acid with various amines in the presence of a copper catalyst. researchgate.net

N-sulfonylation provides a pathway to create unsymmetrically substituted diaminoanthraquinones. A key intermediate, 1,4-ditosylanthraquinone, can be prepared from 1,4-dihydroxyanthraquinone (quinizarin). google.com Reacting this ditosyl derivative with an excess of a primary or secondary amine leads to the selective substitution of one tosyl group, yielding a monoamino-monotosyl-anthraquinone intermediate. This intermediate can then be reacted with a different amine to produce an unsymmetrically substituted 1,4-diaminoanthraquinone. google.com

| Derivative Name | Attached Chain (R) | Purpose of Derivatization | Key Finding |

| Me-TEG-DAAQ | 2-(2-(2-methoxyethoxy)ethoxy)ethyl | Increase solubility in organic solvents for RFBs | Miscible in any ratio with acetonitrile and retains reversible electrochemistry. acs.org |

| Et-He-DAAQ | 2-ethylhexyl | Study effect of chain type on solubility | Apolar derivatives showed lower solubility in polar electrolytes. researchgate.net |

| Cationic DAAQs | N,N,N-trimethylethanaminium | Enhance solubility through ionic groups | Enhanced solubility but poor reversibility of cathodic redox reactions. rsc.orgresearchgate.net |

| 1-(n-propylamino)-4-tosylanthraquinone | n-propyl and tosyl | Intermediate for unsymmetrical synthesis | Isolated in high yield (73%) for subsequent reactions. google.com |

The amino groups can be converted into a variety of other nitrogen-containing functionalities. Amide linkages are commonly formed, and a range of aminoanthracenedione derivatives with amide bonds have been synthesized and investigated for their biological properties. biointerfaceresearch.com For example, novel mono- and disubstituted anthraquinone analogues of the anticancer drug Mitoxantrone have been synthesized through the addition of lipophilic amino alcohols. nih.gov

A significant aspect of the compound's reactivity is the electrochemical oxidation of the amino groups. In addition to the redox activity at the quinone/diol core, the amino groups can undergo a two-electron oxidation to form a divalent diimine cation. rsc.orgresearchgate.net This process creates two additional reversible redox couples, making these compounds exceptionally promising for high-energy-density symmetric redox flow batteries. acs.orgrsc.org

Chemical Transformations Involving the Hydroxyl Functionalities

The hydroxyl groups of 1,4-diaminoanthracene-9,10-diol are characteristic of its leuco form and offer another avenue for derivatization. These groups can participate in etherification, esterification, and coordination with metal ions. The reactivity of these hydroxyls can often be inferred from studies on the closely related compound, 1,4-dihydroxyanthracene-9,10-diol (leucoquinizarin).

Esterification of the hydroxyl groups is a key step in certain synthetic pathways. For instance, the parent compound without the amino groups, quinizarin (B34044) (1,4-dihydroxyanthraquinone), is readily converted to 1,4-ditosylanthraquinone by reacting it with p-toluenesulfonyl chloride. google.com This O-sulfonylation reaction produces a stable, storable intermediate that is activated for subsequent nucleophilic substitution reactions at the C1 and C4 positions. google.com While direct O-etherification and O-esterification studies on this compound are less common due to the compound's propensity for oxidation, the established reactivity of related hydroquinones suggests these transformations are chemically feasible.

The peri-hydroxyl groups in the diol form, or the hydroxyl and adjacent carbonyl groups in the corresponding quinone form (1,4-dihydroxyanthraquinone), create a powerful bidentate chelation site for metal ions. nih.gov Studies on 1,4-dihydroxyanthraquinone show that it readily forms stable complexes with transition metals such as Co(II), Ni(II), and Cu(II). nih.gov The formation of these metal chelates causes a significant bathochromic (red) shift in the visible absorption spectrum of the molecule. nih.gov Depending on the solvent and the metal-to-ligand ratio, various chelate structures can form, including those with 1:2, 1:1, and 2:1 metal-to-ligand ratios. nih.gov This ability to coordinate with metal ions makes this compound and its derivatives valuable ligands for creating supramolecular coordination polymers and other functional materials.

Electrochemical and Redox Chemistry of the Anthracenediol/Anthraquinone System

The most striking feature of the this compound and 1,4-diaminoanthraquinone (DAAQ) pair is its rich electrochemical behavior. The system can exist in up to five distinct, electrochemically accessible oxidation states, making it highly attractive for energy storage applications. acs.orgrsc.org

The core transformation is the two-electron, two-proton reduction of the DAAQ to the anthracenediol form. This process proceeds through a stable radical anion intermediate. Beyond this, the two amino groups provide further redox activity. They can be oxidized in two successive one-electron steps to form a radical cation and ultimately a divalent diimine cation. rsc.org This results in a total of four reversible one-electron redox reactions.

In the case of the highly soluble derivative Me-TEG-DAAQ, these four redox reactions occur at distinct potentials, allowing for the construction of a symmetric redox flow battery with a high cell voltage. acs.org The inner two redox couples (anion/neutral and neutral/cation) provide a cell potential of approximately 1.8 V, while the outer two couples (dianion/anion and cation/dication) can achieve a theoretical potential of 2.7 V. acs.orgacs.org

| Redox Couple | Description | Potential (vs. Ag+/Ag) | Application |

| DAAQ / DAAQ·⁻ | First cathodic reaction (quinone to radical anion) | -1.51 V (for DB-134) | Negolyte reaction in RFBs |

| DAAQ·⁻ / DAAQ²⁻ | Second cathodic reaction (radical anion to diol dianion) | -1.98 V (for DB-134) | Negolyte reaction in RFBs |

| DAAQ / DAAQ·⁺ | First anodic reaction (amino oxidation to radical cation) | +0.25 V (for DB-134) | Catholyte reaction in RFBs |

| DAAQ·⁺ / DAAQ²⁺ | Second anodic reaction (radical cation to diimine dication) | +0.74 V (for DB-134) | Catholyte reaction in RFBs |

Data for Disperse Blue 134 (DB-134), a 1,4-bis(isopropylamino)anthraquinone, is shown as a representative example. acs.org

This remarkable redox flexibility, combined with the potential for chemical derivatization to tune properties like solubility and redox potential, places this compound and its derivatives at the forefront of research into advanced organic electronic materials.

Advanced Applications of 1,4 Diaminoanthracene 9,10 Diol in Non Clinical Research Domains

Organic Electronics and Optoelectronic Device Research

A thorough review of scientific databases indicates that 1,4-Diaminoanthracene-9,10-diol has not been specifically reported as an emitter or host material in Organic Light-Emitting Diode (OLED) research. The development of OLEDs heavily relies on materials with high photoluminescence quantum yields, thermal stability, and appropriate energy levels for efficient charge injection and transport. rsc.orgresearchgate.net

Anthracene (B1667546) derivatives are widely utilized in OLEDs, often as blue emitters or as host materials for phosphorescent emitters. rsc.orgworktribe.comrsc.org The performance of these materials is highly dependent on the nature of the substituents on the anthracene core, which can influence the emission color, efficiency, and lifetime of the device. worktribe.com For instance, various aminoanthraquinone derivatives, the oxidized form of the subject compound, have been investigated for their electronic properties, but their application in OLEDs is not a primary focus. nih.gov

Table 1: Performance of Selected Anthracene Derivatives in OLEDs (Contextual Data)

| Compound/Device Structure | Role | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) |

| Anthracene derivative with diphenylamino-fluorene end-capping groups | Emitter | Yellowish-Orange | Not Reported | Data Not Available researchgate.net |

| 9,10-bis(3,3,3-triphenylprop-1-ynyl)anthracene (BTPYA) doped TPBi | Emitter | Blue to Green-Yellow | Not Reported | Data Not Available rsc.org |

| This compound | Emitter/Host | No Data Available | No Data Available | No Data Available |

This table includes data for related anthracene derivatives to provide context due to the absence of specific data for this compound.

There is no direct evidence in the scientific literature of this compound being used as either a donor or an acceptor component in organic photovoltaic (OPV) devices. The design of OPV materials requires careful tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient exciton (B1674681) dissociation and charge transfer at the donor-acceptor interface. researchgate.netnih.gov

The related compound, 1,4-diaminoanthraquinone (B121737), has been studied for its electrochemical and optical properties, suggesting potential for solar cell applications. researchgate.netchemicalbook.com In one study, 1,4-diaminoanthraquinone was used as an electron acceptor in a zinc phthalocyanine-based solar cell, and its performance was compared to other acceptors. researchgate.net The electrochemical energy gap of 1,4-diaminoanthraquinone was determined to be approximately 1.76 eV, which is in a suitable range for photovoltaic applications. researchgate.net However, similar characterization for the diol form is not available.

Table 2: Photovoltaic Properties of a Device Using a Related Anthraquinone (B42736) Derivative (Contextual Data)

| Device Structure | Acceptor Material | Open Circuit Voltage (Voc) (V) | Short Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| ITO/PEDOT:PSS/ZnPc/Acceptor/LiF/Al | 1,4-diaminoanthraquinone | Data Not Fully Reported | Data Not Fully Reported | Data Not Fully Reported | Data Not Fully Reported researchgate.net |

| ITO/PEDOT:PSS/Donor/1,4-Diaminoanthracene-9,10-diol/Al | This compound | No Data Available | No Data Available | No Data Available | No Data Available |

This table highlights the lack of specific data for this compound in OPV applications, with contextual reference to its oxidized counterpart.

No research has been published on the application of this compound in organic field-effect transistors (OFETs). Materials for OFETs require high charge carrier mobility and good environmental stability. While some anthracene derivatives have shown promise in this area, the focus has been on compounds that can form well-ordered thin films. mdpi.com The presence of hydroxyl groups in this compound could potentially influence its solid-state packing and electronic properties, but this has not been experimentally investigated.

Advanced Materials Science and Polymer Chemistry

The distinct molecular architecture of this compound and its derivatives, such as 1,4-diaminoanthraquinones (DAAQs), makes them valuable building blocks for the creation of advanced materials with tailored functionalities.

Incorporation into Polymeric Matrices for Functional Materials

Derivatives of this compound, specifically amino-9,10-anthracenediones, have been investigated for their role as cationic photoinitiators in the polymerization of epoxy monomers and divinyl ether. biointerfaceresearch.com This process is activated by LEDs, indicating potential for energy-efficient and controlled polymer manufacturing. biointerfaceresearch.com Furthermore, compounds like 1-amino-4-hydroxyanthraquinone, 1,4-diaminoanthraquinone, and 1,5-diaminoanthraquinone (B86024) have been utilized in multicolor photoinitiator systems for the free-radical photopolymerization of various acrylate (B77674) monomers, enabling rapid 3D printing under visible light. biointerfaceresearch.com

The incorporation of these anthraquinone derivatives into polymeric matrices, such as poly(methyl methacrylate) (PMMA), has been a subject of study. For instance, 2,4-dibromo anthraquinone dye doped in PMMA has demonstrated self-healing properties after photodegradation, a phenomenon that can be monitored using fluorescence spectroscopy. arxiv.org

Supramolecular Assembly and Self-Healing Material Development

The structure of this compound lends itself to participation in supramolecular chemistry. It can self-assemble into metallo-supramolecular coordination polymers under specific conditions, a property that is highly valuable for designing materials with customized functionalities. The interaction between N-alkylaminoanthracenedione and β-cyclodextrins has been shown to lead to the formation of self-assembling fluorescent vesicles. biointerfaceresearch.com These vesicles have potential applications as fluorescent staining materials for living cells. biointerfaceresearch.com

The self-healing properties of anthraquinone derivatives within polymer matrices are an active area of research. arxiv.org The recovery of 2,4-dibromo anthraquinone dye doped in PMMA after photodegradation highlights the potential for developing materials that can repair themselves, extending their lifespan and functionality. arxiv.org

Energy Storage Technologies

The redox activity of this compound and its derivatives is a key attribute for their application in energy storage systems, particularly in rechargeable batteries and redox flow batteries.

Electrode Materials in Rechargeable Batteries

While direct application as a primary electrode material in conventional rechargeable batteries is less explored, the fundamental electrochemical properties of 1,4-diaminoanthraquinone (DAAQ) derivatives are highly relevant. Their ability to undergo reversible redox reactions is a critical characteristic for any electrode material. The focus of current research, however, is more intensely directed towards their use in redox flow batteries.

Active Species in Redox Flow Batteries (RFBs) and Solubility Engineering

1,4-Diaminoanthraquinones (DAAQs) are a promising class of redox-active molecules for non-aqueous redox flow batteries (RFBs) due to their ability to exist in up to five distinct and electrochemically accessible oxidation states. kuleuven.bekuleuven.beresearchgate.netnih.gov This multi-electron transfer capability can lead to high energy densities. However, a significant challenge has been the low solubility of many commercially available DAAQs in the polar organic solvents typically used in RFBs. kuleuven.bekuleuven.beresearchgate.netnih.gov

To overcome this limitation, researchers have focused on "solubility engineering" by functionalizing the amino groups of the DAAQ structure. nih.govnih.gov Three main types of chains have been investigated: alkyl chains, cationic alkyl chains, and oligoethylene glycol ether chains. nih.gov

| Functionalization Strategy | Impact on Solubility and Performance |

| Alkyl Chains | Generally leads to lower polarity and limited solubility in polar organic electrolytes. nih.gov |

| Cationic Alkyl Chains | Enhances solubility in electrolytes, but the resulting DAAQ derivatives exhibit poor reversibility in their cathodic redox reactions, likely due to internal decomposition. nih.gov |

| Oligoethylene Glycol Ether Chains | These derivatives show the most promise, offering an optimal balance of high solubility and high reversibility of the redox couples. nih.gov |

A notable example is the derivative 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ). kuleuven.bekuleuven.beresearchgate.net This compound is a liquid at room temperature (melting point 25 °C) and is miscible in all proportions with polar organic solvents like acetonitrile (B52724). kuleuven.bekuleuven.be Cyclic voltammetry has demonstrated two reversible anodic and two reversible cathodic one-electron redox transitions. kuleuven.bekuleuven.beresearchgate.net

Proof-of-concept symmetric redox flow cells using Me-TEG-DAAQ have shown promising results. When utilizing the two inner redox couples, the cell can achieve theoretical specific capacities with minimal capacity fade over 100 cycles. kuleuven.be Considering all four redox couples allows for a higher theoretical capacity, though with faster capacity fading. kuleuven.be This derivative has demonstrated a high theoretical cell potential of 2.7 V and a theoretical energy density exceeding 49 Wh L⁻¹. kuleuven.beresearchgate.net

Catalysis and Coordination Chemistry (Excluding Biological Catalysis)

The ability of this compound and its oxidized form, 1,4-diaminoanthraquinone, to act as ligands in coordination chemistry opens up possibilities for their use in catalysis and the development of novel materials. chemicalbook.com

The amino and hydroxyl/carbonyl groups can coordinate with metal ions, leading to the formation of coordination polymers. chemicalbook.com For instance, 1,4-diaminoanthraquinone can react with various metal atoms to produce conducting coordination polymers. chemicalbook.com These materials consist of difunctional ligand molecules linked by metal atoms. chemicalbook.com The self-assembly with transition metals like Ir³⁺ under solvothermal conditions can form metallo-supramolecular networks.

The fundamental structure of these coordination complexes involves the binding of the metal center to the nitrogen and/or oxygen atoms of the this compound or its derivatives. The specific geometry and electronic properties of these complexes would depend on the metal ion, the solvent system, and the reaction conditions. While the search results allude to the potential for catalytic applications, specific examples of non-biological catalytic reactions driven by these coordination complexes are not detailed.

Ligand Design for Transition Metal Catalysis

The molecular architecture of this compound makes it a compelling candidate for ligand design in transition metal catalysis. The presence of two amino groups and two hydroxyl groups at specific positions on the anthracene scaffold allows for multiple coordination modes with transition metal ions. These functional groups can act as Lewis bases, donating their lone pairs of electrons to form stable coordination complexes with a variety of metals.

The oxidized form of this compound, 1,4-diaminoanthraquinone, has been shown to form conducting coordination polymers with various metal atoms. In these polymers, the diaminoanthraquinone molecules act as difunctional ligands, linking the metal atoms to create extended networks. This capacity for forming polymeric structures is a significant aspect of its ligand design potential, as it opens the door to creating robust and recyclable catalysts.

Furthermore, the related compound, 1,4-dihydroxyanthraquinone, readily undergoes deprotonation of its acetate (B1210297) groups to form the diol, which can then self-assemble into metallo-supramolecular coordination polymers. chemicalbook.com This behavior highlights the potential of the diol functionality in directing the assembly of complex catalytic structures. The ability of such compounds to bind with transition metal ions like iridium has been noted, suggesting that this compound could similarly be employed to create catalysts with specific electronic and steric properties tailored for particular chemical transformations. chemicalbook.com

The inherent redox activity of the diol-quinone system is another critical feature in ligand design. The ability to cycle between the reduced diol form and the oxidized dione (B5365651) form can be harnessed in catalytic cycles, where the ligand itself can participate in electron transfer processes, potentially enhancing the catalytic activity of the coordinated metal center.

Role in Homogeneous and Heterogeneous Catalytic Systems

The application of this compound and its derivatives extends to both homogeneous and heterogeneous catalysis, offering distinct advantages in each.

In the realm of heterogeneous catalysis , the focus is often on creating solid-state catalysts that are easily separable from the reaction mixture, thereby simplifying product purification and enabling catalyst recycling. A notable example involves the dehydrogenation of leuco-1,4-diaminoanthraquinone (this compound) to produce 1,4-diaminoanthraquinone. A patented process describes the use of a Raney nickel catalyst, a solid, heterogeneous catalyst, to facilitate this transformation. In this process, a suspension of Raney nickel in N-methylpyrrolidone is heated with the leuco compound, leading to the evolution of hydrogen and the formation of the desired product. This demonstrates a clear application of a heterogeneous catalytic system where the diol is the reactant.

Furthermore, research into related compounds has shown the potential for creating robust heterogeneous photocatalysts. For instance, 1,5-diaminoanthraquinone has been successfully immobilized onto silica (B1680970) nanoparticles. nih.gov This composite material acts as a heterogeneous photocatalyst for various visible-light-driven reactions, showcasing high activity and excellent recyclability. nih.gov This approach of anchoring anthraquinone derivatives to solid supports is a promising strategy for developing practical and sustainable catalytic systems, a principle that can be extended to this compound.

While specific examples of homogeneous catalysis directly employing this compound as a ligand are less documented in readily available literature, the fundamental coordination chemistry of the molecule suggests its potential in this area. Homogeneous catalysts are dissolved in the reaction medium, which often leads to higher activity and selectivity compared to their heterogeneous counterparts. The formation of soluble transition metal complexes with this compound could lead to highly active catalysts for a range of organic transformations. The amino and hydroxyl groups can be tailored through chemical modification to fine-tune the solubility and electronic properties of the resulting metal complexes, making them suitable for specific solvent systems and reaction conditions.

The broader class of aminoanthraquinones has been recognized for its potential in creating organic chemosensors and catalysts, indicating a fertile ground for future research into the homogeneous catalytic applications of this compound. biointerfaceresearch.com

Below is a table summarizing the catalytic applications and related findings for this compound and its close derivatives.

| Compound/Derivative | Catalyst Type | Application/Finding |

| This compound | Reactant with Heterogeneous Catalyst | Dehydrogenation to 1,4-diaminoanthraquinone using Raney nickel. |

| 1,5-Diaminoanthraquinone | Heterogeneous Photocatalyst | Immobilized on silica nanoparticles for visible-light-driven reactions. nih.gov |

| 1,4-Diaminoanthraquinone | Ligand Precursor | Forms conducting coordination polymers with metal atoms. |

| 1,4-Dihydroxyanthraquinone | Ligand Precursor | Forms metallo-supramolecular coordination polymers upon deprotection. chemicalbook.com |

Future Research Directions and Overarching Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary hurdle in the widespread investigation and application of 1,4-Diaminoanthracene-9,10-diol is the lack of direct and efficient synthetic pathways. Current syntheses often proceed through the reduction of 1,4-diaminoanthraquinone (B121737), which itself can be prepared through multi-step processes that may not be environmentally benign. acs.orgnih.gov Future research must prioritize the development of novel synthetic strategies characterized by high efficiency and atom economy.

Key research objectives should include:

Direct Catalytic Hydrogenation: Investigating selective and high-yield catalytic hydrogenation of 1,4-diaminoanthraquinone to the desired diol without over-reduction of the aromatic system. This will require the development of novel catalyst systems that are both active and selective.

Green Chemistry Approaches: Employing principles of green chemistry, such as the use of renewable starting materials, environmentally benign solvents (like water or supercritical fluids), and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis). wordpress.com

Flow Chemistry Synthesis: Utilizing continuous-flow reactors to improve reaction control, enhance safety, and facilitate scalable production. mdpi.com This approach can offer precise control over parameters like temperature, pressure, and residence time, which is crucial for optimizing the yield and purity of the target compound. mdpi.com

Biocatalytic Routes: Exploring enzymatic or microbial transformations for the synthesis of the diol or its precursors. mdpi.com This could offer unparalleled selectivity and sustainability compared to traditional chemical methods.

| Research Focus | Proposed Methodology | Key Challenges | Desired Outcome |

| Direct Synthesis | Selective catalytic hydrogenation of 1,4-diaminoanthraquinone. | Catalyst deactivation, over-reduction, and purification. | A single-step, high-yield synthesis of this compound. |

| Sustainability | Utilizing green solvents, renewable feedstocks, and biocatalysis. | Identifying suitable enzymes/microbes, process optimization. | An environmentally friendly and cost-effective production process. |

| Scalability | Implementation of continuous-flow chemistry. | Reactor design, managing solubility issues, and process stability. | A reliable and scalable method for producing research-grade and industrial quantities. |

Exploration of Novel Hybrid and Nanomaterial Architectures Incorporating the Compound

The functional groups of this compound—the amino and hydroxyl groups—make it an excellent candidate for incorporation into a variety of advanced materials. Future research should focus on designing and synthesizing novel hybrid and nanomaterial architectures where this compound acts as a key building block or functionalizing agent.

Promising areas for exploration include:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using the diol as a linker to construct porous crystalline materials. The amino and hydroxyl groups can serve as coordination sites for metal ions or as reactive sites for forming covalent bonds, leading to materials with potential applications in gas storage, separation, and catalysis.

Surface Functionalization of Nanoparticles: Grafting this compound onto the surface of nanoparticles (e.g., quantum dots, gold nanoparticles, or magnetic nanoparticles) to impart new functionalities. nih.govmdpi.com For instance, its fluorescent properties could be harnessed for bioimaging applications, while its redox activity could be useful in catalysis or sensor development.

Conducting Polymers and Redox-Active Materials: Polymerizing the diol or incorporating it into polymer backbones to create new redox-active and potentially conductive materials for energy storage applications, such as in organic redox flow batteries. nih.gov The dihydroxyanthracene core is a known redox-active motif.

| Material Architecture | Synthetic Strategy | Potential Applications | Key Challenges |

| MOFs/COFs | Solvothermal or microwave-assisted synthesis with metal nodes or organic co-monomers. | Gas storage, catalysis, chemical sensing. | Achieving high crystallinity and stability. |

| Functionalized Nanoparticles | Covalent attachment or self-assembly onto nanoparticle surfaces. | Bioimaging, drug delivery, photocatalysis. nih.govmdpi.com | Controlling surface density and orientation, maintaining nanoparticle stability. |

| Redox Polymers | Electrochemical or chemical polymerization. | Organic batteries, electrochromic devices, sensors. | Achieving high conductivity and long-term cycling stability. |

Real-Time and In-Situ Spectroscopic Characterization for Mechanistic Unraveling

A deep understanding of the formation, transformation, and functional mechanisms of this compound is critical for its rational application. Future research should heavily leverage real-time and in-situ spectroscopic techniques to probe the compound's behavior under various conditions. shimadzu.com

Key spectroscopic approaches and their targets include:

In-Situ UV-Vis and Fluorescence Spectroscopy: To monitor the electronic transitions during chemical reactions, such as its synthesis from 1,4-diaminoanthraquinone or its electrochemical cycling. nih.govchemrxiv.org This can provide kinetic data and help identify reaction intermediates.

In-Situ Raman and Infrared (IR) Spectroscopy: To track changes in vibrational modes, providing structural information during polymerization, degradation, or interaction with other molecules. jku.atnih.gov This is particularly useful for understanding crystal-to-crystal transformations and molecular interactions.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate reaction pathways and identify transient species in solution-phase reactions.

| Spectroscopic Technique | Research Application | Information Gained | Challenges |

| UV-Vis/Fluorescence | Monitoring synthesis and redox processes. nih.govchemrxiv.org | Reaction kinetics, intermediate identification, electronic state changes. | Spectral overlap, sensitivity in complex mixtures. |

| Raman/IR | Studying polymerization and host-guest interactions. jku.atnih.gov | Structural evolution, bond formation/breakage, intermolecular forces. | Signal intensity, sample preparation for in-situ measurements. |

| NMR | Elucidating reaction mechanisms in solution. | Identification of transient intermediates and final products. | Timescale of reaction vs. measurement time, solubility. |

Advanced Computational Methodologies for Predictive Material Design

To accelerate the discovery and optimization of materials based on this compound, advanced computational methods should be integrated into the research workflow. These predictive tools can guide experimental efforts, reduce trial-and-error, and provide fundamental insights into structure-property relationships.

Future computational research should focus on:

Quantum Chemical Calculations (DFT): To predict the electronic, optical, and redox properties of the molecule and its derivatives. This can help in pre-screening candidates for specific applications, such as organic electronics or photocatalysis.